![molecular formula C12H14N2O2 B13195138 7'-Nitro-1',2'-dihydrospiro[cyclopentane-1,3'-indole]](/img/structure/B13195138.png)
7'-Nitro-1',2'-dihydrospiro[cyclopentane-1,3'-indole]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7’-Nitro-1’,2’-dihydrospiro[cyclopentane-1,3’-indole] is a chemical compound with the molecular formula C12H14N2O2 and a molecular weight of 218.25 g/mol This compound is characterized by its unique spirocyclic structure, which includes a nitro group attached to the indole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7’-Nitro-1’,2’-dihydrospiro[cyclopentane-1,3’-indole] typically involves the reaction of cyclopentanone with indole derivatives under specific conditions. The nitro group is introduced through nitration reactions using reagents such as nitric acid or nitrating mixtures . The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
7’-Nitro-1’,2’-dihydrospiro[cyclopentane-1,3’-indole] undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Nitric acid, potassium permanganate.
Reducing agents: Hydrogen gas, palladium on carbon, sodium borohydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields 7’-amino-1’,2’-dihydrospiro[cyclopentane-1,3’-indole], while oxidation can produce various nitroso derivatives .
Aplicaciones Científicas De Investigación
7’-Nitro-1’,2’-dihydrospiro[cyclopentane-1,3’-indole] has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Mecanismo De Acción
The mechanism of action of 7’-Nitro-1’,2’-dihydrospiro[cyclopentane-1,3’-indole] is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The nitro group may play a crucial role in its biological activity, potentially through the generation of reactive nitrogen species or by acting as an electron-withdrawing group that influences the compound’s reactivity .
Comparación Con Compuestos Similares
Similar Compounds
7’-Amino-1’,2’-dihydrospiro[cyclopentane-1,3’-indole]: Formed by the reduction of the nitro group.
7’-Nitroso-1’,2’-dihydrospiro[cyclopentane-1,3’-indole]: Formed by the oxidation of the nitro group.
Spiro[cyclopentane-1,3’-indole] derivatives: Various derivatives with different substituents on the indole ring.
Uniqueness
The uniqueness of 7’-Nitro-1’,2’-dihydrospiro[cyclopentane-1,3’-indole] lies in its spirocyclic structure and the presence of the nitro group, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C12H14N2O2 |
|---|---|
Peso molecular |
218.25 g/mol |
Nombre IUPAC |
7-nitrospiro[1,2-dihydroindole-3,1'-cyclopentane] |
InChI |
InChI=1S/C12H14N2O2/c15-14(16)10-5-3-4-9-11(10)13-8-12(9)6-1-2-7-12/h3-5,13H,1-2,6-8H2 |
Clave InChI |
OUYFNUREUBLAOJ-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2(C1)CNC3=C2C=CC=C3[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


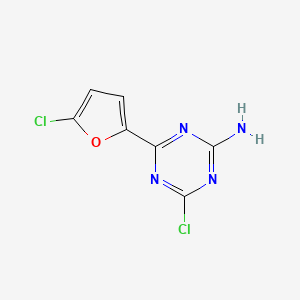

![4,5-Dimethyl-1-oxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13195077.png)
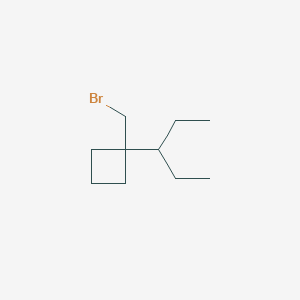
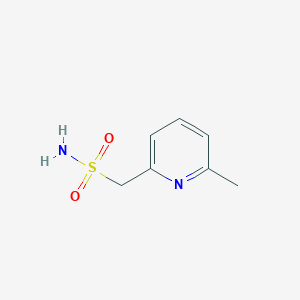

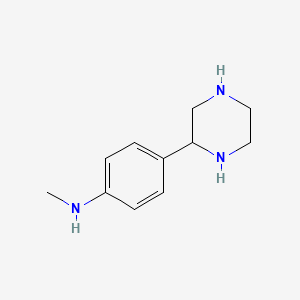
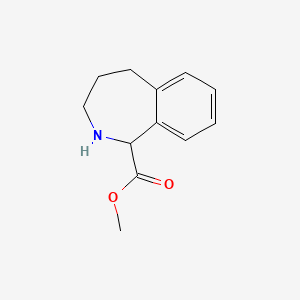
![2-{4-Ethyl-7-oxabicyclo[4.1.0]heptan-1-yl}pyridine](/img/structure/B13195117.png)

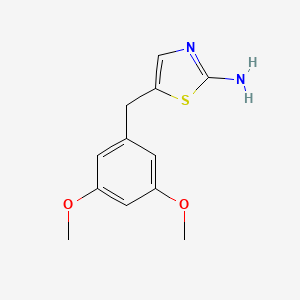
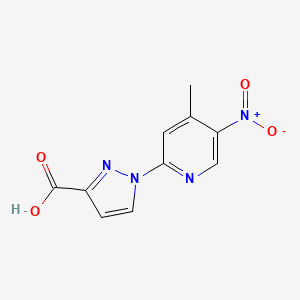
![1-[(4-Methylmorpholin-2-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13195147.png)

